Fluoroacetaldehyde
Overview
Description
Fluoroacetaldehyde is an organofluorine compound with the chemical formula C₂H₃FO. It is an aldehyde where one of the hydrogens of the methyl group in acetaldehyde is replaced by a fluorine atom . This compound is a metabolic precursor of both fluoroacetate and 4-fluorothreonine in the bacterium Streptomyces cattleya .
Biochemical Analysis
Biochemical Properties
Fluoroacetaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to fluoroacetate and 4-fluorothreonine in Streptomyces cattleya, indicating that it is the biosynthetic precursor of both of these secondary metabolites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules and can cause enzyme inhibition or activation, and changes in gene expression . For instance, the direct formation of the C-F bond by fluorinase is a promising method in the enzymatic synthesis of fluorinated compounds .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are still needed.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . For example, it is converted to fluoroacetate and 4-fluorothreonine in Streptomyces cattleya, indicating its role in these metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . Detailed studies on its localization or accumulation are still needed.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoroacetaldehyde can be synthesized through various methods. One common approach involves the reaction of fluoroethanol with an oxidizing agent. For instance, fluoroethanol can be oxidized using pyridinium chlorochromate (PCC) to yield this compound . Another method involves the acidolysis of 1-ethoxy-2,2,2-trifluoroethanol with concentrated sulfuric acid .
Industrial Production Methods: In industrial settings, this compound can be produced by mixing it with anhydrous hydrogen fluoride to preserve it for extended periods. This preserved form can be used in various organic reactions .
Chemical Reactions Analysis
Types of Reactions: Fluoroacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to fluoroacetic acid.
Reduction: It can be reduced to fluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used.
Reduction: Sodium borohydride (NaBH₄) can be used for reduction.
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Fluoroacetic acid.
Reduction: Fluoroethanol.
Substitution: Products depend on the nucleophile used, such as fluoroacetamides or fluoroacetates.
Scientific Research Applications
Fluoroacetaldehyde has several applications in scientific research:
Mechanism of Action
Fluoroacetaldehyde exerts its effects primarily through its conversion to fluoroacetate and 4-fluorothreonine in biological systems. In Streptomyces cattleya, this compound is converted to these compounds via enzymatic reactions. The fluorinase enzyme catalyzes the formation of fluoroacetate, which can inhibit the citric acid cycle by blocking aconitase . This inhibition leads to the accumulation of citrate, disrupting cellular metabolism.
Comparison with Similar Compounds
Acetaldehyde: The parent compound where the fluorine atom is replaced by a hydrogen atom.
Fluoroethanol: A reduced form of fluoroacetaldehyde.
Fluoroacetic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to its role as a metabolic precursor in the biosynthesis of fluorinated natural products. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-fluoroacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO/c3-1-2-4/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDWYJJLVYDJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165621 | |
Record name | Fluoroacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1544-46-3 | |
Record name | Acetaldehyde, fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1544-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoroacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoroacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOROACETALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7QXP9SQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of fluoroacetaldehyde?
A1: this compound is a biosynthetic intermediate in the production of fluoroacetate and 4-fluorothreonine by the bacterium Streptomyces cattleya. [, ] This bacterium possesses the unique ability to form a carbon-fluorine bond, incorporating inorganic fluoride into organic molecules.
Q2: How is this compound biosynthesized?
A2: Research indicates that this compound originates from a C3 glycolytic intermediate rather than a C2 amino acid metabolite. [, ] While the exact pathway remains under investigation, feeding studies with labeled glycerol suggest a multistep process involving oxidation and transformation of glycolytic intermediates. []
Q3: What enzymes are involved in the biosynthesis of this compound?
A3: Key enzymes identified include a purine nucleoside phosphorylase, an aldose-ketose isomerase, and a fuculose aldolase. [] These enzymes sequentially convert 5'-fluoro-5'-deoxyadenosine (5'-FDA) to 5-fluorodeoxyribose-1-phosphate (5-FDRP), then to 5-fluorodeoxyribulose-1-phosphate (5-FDRulP), and finally to this compound.
Q4: What are the metabolic fates of this compound?
A4: this compound serves as a precursor to both fluoroacetate and 4-fluorothreonine. [, ] It is oxidized to fluoroacetate by an NAD+-dependent this compound dehydrogenase. [] Alternatively, it can be converted to 4-fluorothreonine through a reaction with L-threonine, mediated by a PLP-dependent transaldolase. []
Q5: Can mammals metabolize this compound?
A5: While not naturally produced in mammals, studies show that this compound can be metabolized in rats and mice. [] Fluoroethanol, when administered to these animals, is converted to this compound in the liver. [] Further metabolism leads to the production of fluoroacetate and fluoride ions, which are detectable in urine. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C2H3FO, and its molecular weight is 62.05 g/mol.
Q7: Is there spectroscopic data available for this compound?
A7: While specific spectroscopic data for this compound is limited within the provided research, its derivative, 2,4-dinitrophenylhydrazone (2,4-DNPH), has been characterized by mass spectrometry. [] This derivative aids in identification through comparison with standard this compound.
Q8: What are the potential applications of this compound?
A8: Due to its role as a biosynthetic intermediate and its reactivity, this compound holds potential as a synthon for introducing fluorine into various molecules. [] It shows promise for radiolabeling peptides, proteins, and antibody fragments, and could be utilized in reactions like aldol condensation and the Mannich reaction. []
Q9: Can this compound be used to synthesize fluorinated analogs of existing drugs?
A9: Research suggests that utilizing this compound, or masked forms like fluoromalonic acid halfthioesters, can enable the synthesis of fluorinated analogs of medicinally relevant compounds. [] This methodology has been employed to create a fluorinated derivative of atorvastatin, a widely prescribed drug. []
Q10: Is this compound toxic?
A10: While specific toxicity data for this compound is limited in the provided research, it's crucial to note that it is a precursor to fluoroacetate, a known toxin. [] Fluoroacetate disrupts the citric acid cycle, leading to the accumulation of citrate in tissues and potential detrimental effects. [] this compound itself may exhibit toxicity due to its structural similarity to fluoroacetate and its potential for metabolic conversion to this toxin.
Q11: Has this compound been implicated in any drug-related toxicity?
A11: Studies suggest that this compound, as a degradation product of 5-fluorouracil (5-FU), may contribute to the cardiotoxicity observed with certain formulations of this drug. [, ] Specifically, the Tris formulation of 5-FU appears to be more prone to generating this compound and its subsequent metabolite, fluoroacetate, potentially leading to increased cardiotoxicity compared to sodium-salt formulations. [, ]
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